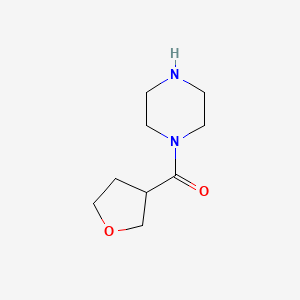
Piperazin-1-yl(tetrahydrofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazin-1-yl(tetrahydrofuran-3-yl)methanone is a chemical compound with the molecular formula C9H16N2O2 . It is known for its unique structure, which includes a piperazine ring and a tetrahydrofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-1-yl(tetrahydrofuran-3-yl)methanone typically involves the reaction of piperazine with tetrahydrofuran derivatives under controlled conditions. One common method includes the use of dihydrofuran and piperazine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Piperazin-1-yl(tetrahydrofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol .
Scientific Research Applications
Piperazin-1-yl(tetrahydrofuran-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic effects, particularly as an α-1-adrenergic blocker.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazin-1-yl(tetrahydrofuran-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to α-1-adrenergic receptors, leading to the inhibition of certain physiological responses. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
- 1-(Tetrahydro-2-furoyl)piperazine
- Piperazin-1-yl(tetrahydrofuran-2-yl)methanone
Comparison: Piperazin-1-yl(tetrahydrofuran-3-yl)methanone is unique due to its specific combination of a piperazine ring and a tetrahydrofuran moiety. This structure imparts distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
1070772-28-9 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
oxolan-3-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h8,10H,1-7H2 |
InChI Key |
XFWIDOUTQPOITQ-UHFFFAOYSA-N |
SMILES |
C1COCC1C(=O)N2CCNCC2 |
Canonical SMILES |
C1COCC1C(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















